Dofetilide N-oxide
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Overview
Description
Dofetilide is recognized as a novel antiarrhythmic agent, and its synthesis involves multiple steps including chlorination, N-acidation, reduction, N-alkylation, catalytic hydrogenation, and methanesulfonylation (Zhao Hong-guang, Xu Chong-juan, Qi Yu-Hua, 2005). Though "Dofetilide N-oxide" is not explicitly mentioned, understanding the synthesis of Dofetilide could be a starting point for exploring the synthesis of its N-oxide derivative.
Scientific Research Applications
Dofetilide is effective in treating atrial fibrillation and flutter. It has shown efficacy in converting sustained atrial fibrillation or flutter to sinus rhythm, with a greater effect in atrial flutter compared to atrial fibrillation (Falk, Pollak, Singh, & Friedrich, 1997).
The drug operates by blocking the rapidly activating delayed rectifier K+ channel, which is crucial for heart rhythm regulation. This blockade is evident in its ability to effectively terminate arrhythmias (Chadwick, Ezrin, O'Connor, Volberg, Smith, Wedge, Hill, Briggs, Pagani, & Silver, 1993).
Dofetilide's concentration in the plasma can be noninvasively assessed using a deep learning analysis of the surface electrocardiogram, highlighting its potential in personalized medicine (Attia, Sugrue, Asirvatham, Ackerman, Kapa, Friedman, & Noseworthy, 2018).
In patients with recent myocardial infarction and left-ventricular dysfunction, dofetilide did not significantly affect all-cause mortality, cardiac mortality, or total arrhythmic deaths. However, it was effective in treating atrial fibrillation or flutter in this population (Køber, Thomsen, Møller, Torp-Pedersen, Carlsen, Sandøe, Egstrup, Agner, Videbæk, Marchant, & Camm, 2000).
Dofetilide has also shown effectiveness in patients with congestive heart failure and left ventricular dysfunction, particularly in converting and preventing the recurrence of atrial fibrillation (Torp-Pedersen, Møller, Bloch-Thomsen, Køber, Sandøe, Egstrup, Agner, Carlsen, Videbaek, Marchant, & Camm, 1999).
Its clinical application extends to patients with angina pectoris, where it influences cardiac electrophysiological parameters, potentially useful in the treatment of tachyarrhythmias and fibrillation (Sedgwick, Rasmussen, & Cobbe, 1992).
The safety and efficacy of dofetilide in various patient populations, including those with atrial fibrillation, have been extensively studied, highlighting its role in rhythm control and the management of arrhythmias (Prystowsky, Freeland, Branyas, Rardon, Fogel, Padanilam, & Rippy, 2003).
Safety And Hazards
Future Directions
Dofetilide has been used for the acute termination of atrial fibrillation or flutter, as well as prevention of atrial fibrillation or flutter recurrence . Some investigators have studied the efficacy of dofetilide in the treatment of life-threatening ventricular arrhythmias . There is a need for randomized controlled studies to confirm the effectiveness of dofetilide in reducing VA burden .
properties
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRPGSAYHYJPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dofetilide N-oxide | |
CAS RN |
144449-71-8 |
Source
|
Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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